molecular formula C34H33BrN6O3 B8103036 Deleobuvir CAS No. 1221574-24-8

Deleobuvir

Cat. No. B8103036
CAS RN: 1221574-24-8
M. Wt: 653.6 g/mol
InChI Key: BMAIGAHXAJEULY-UKTHLTGXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Deleobuvir is under investigation in clinical trial NCT01983566 (Effect of Food and Increased Gastric pH Value on Bioavailability of a Single Dose of BI 207127 in Healthy Caucasian and Japanese Subjects).

Scientific Research Applications

Antiviral Activity in Hepatitis C

Deleobuvir, known as BI 207127, is a nonnucleoside inhibitor of hepatitis C virus (HCV) NS5B RNA polymerase. It has demonstrated potent antiviral activity against HCV genotype 1. A study revealed dose-dependent reductions in HCV RNA levels after 5 days of this compound monotherapy in patients without cirrhosis, as well as in those with cirrhosis (Larrey et al., 2013).

Metabolism by Gut Bacteria

Research has shown that this compound undergoes extensive reduction to form metabolite CD 6168 in humans, a process influenced by gut bacteria. This finding underlines the importance of considering gut microbiota in drug metabolism and development (McCabe et al., 2015).

Role in Drug-Drug Interactions

This compound and its major metabolites, including CD 6168, have been assessed for their potential to cause drug-drug interactions (DDIs). This evaluation is crucial for understanding the interaction of this compound with other medications, especially in patients undergoing complex medication regimens (Sane et al., 2016).

Combination Therapy in Hepatitis C

In combination therapies for Hepatitis C, this compound has shown effectiveness. For instance, a combination of faldaprevir, this compound, and ribavirin demonstrated potent antiviral activity and favorable safety in a study, suggesting the potential of this compound in interferon-free treatment regimens (Zeuzem et al., 2013).

Pharmacokinetics and Metabolism

The pharmacokinetics and metabolism of this compound have been studied in healthy subjects, highlighting its moderate to high clearance and the identification of major metabolites. This research contributes to the understanding of its distribution and elimination in the human body (Chen et al., 2014).

Synthesis of this compound

The synthesis of this compound, focusing on its efficiency and the exploration of chemical bioisosteres, is also a significant area of research. This work aids in optimizing the production and potentially improving the efficacy of the drug (Zhang et al., 2014).

properties

IUPAC Name

(E)-3-[2-[1-[[2-(5-bromopyrimidin-2-yl)-3-cyclopentyl-1-methylindole-6-carbonyl]amino]cyclobutyl]-3-methylbenzimidazol-5-yl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H33BrN6O3/c1-40-26-17-22(10-11-24(26)29(21-6-3-4-7-21)30(40)31-36-18-23(35)19-37-31)32(44)39-34(14-5-15-34)33-38-25-12-8-20(9-13-28(42)43)16-27(25)41(33)2/h8-13,16-19,21H,3-7,14-15H2,1-2H3,(H,39,44)(H,42,43)/b13-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMAIGAHXAJEULY-UKTHLTGXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)C(=O)NC3(CCC3)C4=NC5=C(N4C)C=C(C=C5)C=CC(=O)O)C(=C1C6=NC=C(C=N6)Br)C7CCCC7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=C(C=CC(=C2)C(=O)NC3(CCC3)C4=NC5=C(N4C)C=C(C=C5)/C=C/C(=O)O)C(=C1C6=NC=C(C=N6)Br)C7CCCC7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H33BrN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40235516
Record name Deleobuvir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40235516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

653.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

863884-77-9
Record name BI 207127
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=863884-77-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Deleobuvir [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0863884779
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Deleobuvir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14850
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Deleobuvir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40235516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DELEOBUVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58BU988K90
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Deleobuvir
Reactant of Route 2
Deleobuvir
Reactant of Route 3
Deleobuvir
Reactant of Route 4
Reactant of Route 4
Deleobuvir
Reactant of Route 5
Deleobuvir
Reactant of Route 6
Deleobuvir

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.